molecular formula C10H12BrFO B3046865 1-Bromo-4-(4-fluorobutoxy)benzene CAS No. 1314987-40-0

1-Bromo-4-(4-fluorobutoxy)benzene

Cat. No.: B3046865
CAS No.: 1314987-40-0
M. Wt: 247.10
InChI Key: AOLMDZFMAHMJFL-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-fluorobutoxy)benzene (CAS: 3296-03-5) is a halogenated aromatic compound featuring a bromine substituent at the para position and a 4-fluorobutoxy chain. Its molecular formula is C₁₀H₁₁BrFO, with a molecular weight of 261.10 g/mol. The compound has been historically used in organic synthesis, particularly as a precursor for coupling reactions or functional group transformations. However, commercial production has been discontinued, as noted in product catalogs . The 4-fluorobutoxy group introduces both steric and electronic effects, influencing reactivity and applications in pharmaceuticals or materials science.

Properties

IUPAC Name

1-bromo-4-(4-fluorobutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLMDZFMAHMJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCF)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289188
Record name Benzene, 1-bromo-4-(4-fluorobutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-40-0
Record name Benzene, 1-bromo-4-(4-fluorobutoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(4-fluorobutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-fluorobutoxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 4-bromophenol with 4-fluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(4-fluorobutoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 4-(4-fluorobutoxy)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: 4-(4-fluorobutoxy)benzaldehyde or 4-(4-fluorobutoxy)benzoic acid.

    Reduction: 4-(4-fluorobutoxy)benzene.

Scientific Research Applications

1-Bromo-4-(4-fluorobutoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.

    Medicine: It serves as a building block for the development of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-fluorobutoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the butoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromine atom is removed, resulting in the formation of a simpler benzene derivative.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Length and Steric Effects: The 4-fluorobutoxy group in the target compound provides a longer alkoxy chain compared to analogs like 1-Bromo-4-(difluoromethoxy)benzene.
  • Fluorine Positioning : Fluorine in the butoxy chain (vs. directly on the benzene ring, as in 1-Bromo-4-fluorobenzene) modulates electron-withdrawing effects, influencing nucleophilic aromatic substitution rates.
  • Electron-Deficient Aromatic Systems : Compounds like 1-Bromo-4-(pentafluoroethoxy)benzene exhibit enhanced electrophilicity due to multiple fluorine atoms, facilitating Suzuki-Miyaura couplings (e.g., with thiopheneboronic acids).

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: 1-Bromo-4-(4-fluorophenoxy)benzene and analogs are widely used in Pd-catalyzed cross-couplings to form biaryl structures. For example, antimalarial intermediates are synthesized via this route. The fluorinated alkoxy group may slow reaction kinetics due to steric effects compared to smaller substituents (e.g., methoxy).
  • Sonogashira Coupling: Derivatives like 1-Bromo-4-(2-iodo-3-thienyl)benzene (a related brominated compound) undergo regioselective ethynylation, highlighting the role of halogen reactivity (Br vs. I) in directing functionalization.

Biological Activity

1-Bromo-4-(4-fluorobutoxy)benzene (CAS No. 1314987-40-0) is a halogenated aromatic compound that has garnered attention in various fields of chemical and biological research. Its structural features, particularly the presence of bromine and fluorine substituents, suggest potential biological activities that merit detailed investigation. This article focuses on the biological activity of this compound, exploring its mechanisms, toxicity, and potential applications.

Chemical Structure

The molecular formula for this compound is C10H10BrF, characterized by a bromine atom and a fluorinated butoxy group attached to a benzene ring. The unique combination of these substituents can influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The halogen atoms in the structure may facilitate interactions with various biomolecules, including proteins and nucleic acids. This interaction can lead to modifications that affect the function of these biomolecules.
  • Reactive Metabolites : Upon metabolism, this compound may generate reactive metabolites that can interact with cellular components, potentially leading to cytotoxicity or other biological effects.

Toxicological Studies

Toxicity studies provide insights into the safety profile and biological implications of this compound. Key findings include:

Study TypeFindingsReference
Acute Oral ToxicityLD50 = 2,700 mg/kg in rats; symptoms included tremors and weight loss.
Inhalation ToxicityLC50 = 18,000 mg/m³; exposure led to lethargy and respiratory distress.
Mouse Lymphoma AssayIndications of mutagenic potential observed.

These studies indicate significant acute toxicity and potential mutagenicity, which are critical factors for further research into its safe applications.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing context for understanding the potential applications of this compound:

  • Anticancer Activity : Compounds with similar halogenated structures have been studied for their anticancer properties. For instance, brominated phenolic compounds exhibit selective cytotoxicity against cancer cell lines.
  • Antimicrobial Properties : Halogenated aromatic compounds have shown promise as antimicrobial agents due to their ability to disrupt microbial membranes or inhibit essential enzymes.
  • Neurotoxic Effects : Research has indicated that certain brominated compounds can induce neurotoxic effects in animal models, highlighting the need for careful evaluation of the neurological impacts of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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